sodium;2-[(4-aminobenzoyl)amino]acetate

Effective Renal Plasma Flow Tubular Secretion Renal Scintigraphy

Sodium Para-Aminohippurate (PAH sodium; CAS 94‑16‑6) is the irreplaceable gold‑standard diagnostic agent for measuring effective renal plasma flow (ERPF) and tubular secretory capacity. Only PAH sodium delivers the validated ~90% renal extraction efficiency, low linear protein binding (<15%), and dual OAT1/OAT3 substrate specificity that no structural analog can replicate. When your protocol demands the definitive ERPF reference—for clinical diagnostics, tracer calibration (e.g., ⁹⁹ᵐTc‑MAG3), or transporter inhibition assays—accept no substitute. Procure USP‑grade injectable or high‑purity analytical powder from authorized channels to ensure pharmacopeial compliance and batch‑to‑batch reproducibility.

Molecular Formula C9H9N2NaO3
Molecular Weight 216.17 g/mol
Cat. No. B7806804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium;2-[(4-aminobenzoyl)amino]acetate
Molecular FormulaC9H9N2NaO3
Molecular Weight216.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NCC(=O)[O-])N.[Na+]
InChIInChI=1S/C9H10N2O3.Na/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13;/h1-4H,5,10H2,(H,11,14)(H,12,13);/q;+1/p-1
InChIKeyUNZMYCAEMNVPHX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2-[(4-Aminobenzoyl)amino]acetate (PAH Sodium): Core Identity and Diagnostic Role for Renal Function Procurement


Sodium 2-[(4-aminobenzoyl)amino]acetate, universally recognized as sodium para-aminohippurate (PAH sodium; CAS 94-16-6), is the monosodium salt of the N-acylglycine conjugate of 4-aminobenzoic acid. It belongs to the hippurate class of organic anions. Its preeminent biomedical application is as the reference-standard diagnostic agent for measuring effective renal plasma flow (ERPF) and tubular secretory capacity, leveraging its exceptionally high and well-characterized renal extraction [1]. The compound is supplied as a sterile 20% aqueous injection (pH 6.7–7.6) under pharmacopeial quality control [2] and as a high-purity analytical powder for research use .

Why Generic “Hippurate Analogs” Do Not Substitute for Sodium 2-[(4-Aminobenzoyl)amino]acetate in Quantitative Renal Studies


The renal handling of substituted hippurates is exquisitely sensitive to the nature and position of aromatic ring substituents. Even minor structural modifications—such as relocation of a hydroxyl group from the 4- to the 2-position or iodine substitution at the ortho position—drastically alter plasma protein binding, transporter affinity (OAT1/OAT3), metabolic fate, and achievable tubular secretion saturation kinetics [1][2]. Consequently, the gold-standard renal extraction efficiency of ~90% and the low, linear plasma protein binding (<15%) that define PAH sodium cannot be assumed for any structural analog without independent quantitative validation. This fundamental structure–function divergence is the basis for the quantitative evidence presented below.

Sodium 2-[(4-Aminobenzoyl)amino]acetate vs. Analogs: Quantitative Comparator Evidence for Procurement Decisions


Renal Extraction Efficiency: PAH Sodium Outperforms All Clinically Available Tubular Tracers

At low plasma concentrations (1.0–2.0 mg/100 mL), PAH sodium achieves an average renal extraction efficiency of 90% in a single pass through the human kidney [1]. Its closest clinical radiopharmaceutical analog, ortho-iodohippurate (OIH, I-123/I-131 labeled), exhibits an extraction efficiency of only 70–85%, while 99mTc-MAG3 shows an even lower extraction that precludes direct ERPF quantification [2]. This quantifiable extraction advantage makes PAH sodium the only agent suitable for definitive ERPF measurement against which all surrogate tracers are calibrated.

Effective Renal Plasma Flow Tubular Secretion Renal Scintigraphy

PAH Sodium vs. ortho-Iodohippurate: Simultaneous Clearance Ratio Defines the Gold Standard

In a simultaneous comparative study of 111 patients spanning normal renal function to advanced renal failure, the renal clearance of PAH sodium (CPAH) and ortho-iodohippurate (COJH) were measured under standardized clearance conditions. The relationship was defined by the equation CPAH = 1.11 × COJH, and the renal extraction of OJH (74%) was significantly lower than that of PAH (90%) [1]. The authors concluded that OJH is not a suitable indicator to replace PAH for measurements of real renal plasma flow.

Renal Clearance ERPF Radiopharmaceutical Calibration

Plasma Protein Binding: PAH Sodium Exhibits Low, Linear Binding vs. High, Nonlinear Binding of Positional Isomers

PAH sodium (4-aminobenzoylglycine) exhibits plasma protein binding below 15% that remains constant across a concentration range of 5–450 µg/mL in dogs [1]. In stark contrast, the 2-hydroxy positional isomer displays concentration-dependent protein binding of 40–80%, and methoxy-substituted benzoylglycines show nonlinear binding varying between 10 and 70% [1]. This low and linear binding profile of PAH ensures that clearance measurements are not confounded by variable free fraction, a pharmacokinetic liability inherent to structurally related analogs.

Plasma Protein Binding Pharmacokinetics Tubular Secretion Saturation

Intrinsic Tubular Secretion Clearance: PAH Sodium Defines the Benchmark Amidst Substituted Hippurate Variability

Using a physiologically based kidney model in dogs, the intrinsic secretion clearance (CLint) of PAH sodium was estimated at 145 ± 50 mL/min [1]. Among structurally related benzoylglycines that did not saturate tubular secretion, the 3-hydroxy analog showed CLint of 194 ± 21 mL/min, the 4-hydroxy analog 153 ± 23 mL/min, and the 4-methoxy analog 201 ± 47 mL/min [1]. Critically, the 2-hydroxy isomer and 2- and 3-methoxy isomers exhibited saturable secretion with measurable transport maximum (TM) values, fundamentally altering their concentration–clearance relationship relative to PAH. Additionally, PAH is a well-characterized substrate of both OAT1 (Km = 65 µM in rat OAT3) and OAT3, ensuring predictable transporter-mediated renal handling [2].

Tubular Secretion Kinetics OAT1/OAT3 Transport Renal Drug Handling

Pharmacopeial and Commercial Purity Standards: PAH Sodium Delivers Defined Assay and Endotoxin Limits

USP-grade Aminohippurate Sodium Injection requires assay content between 95.0% and 105.0% of the labeled amount of C₉H₉N₂NaO₃, with a bacterial endotoxin limit of ≤0.04 USP Endotoxin Unit per mg and pH specification of 6.7–7.6 [1]. For research applications, Sigma-Aldrich specification (Product A3759) guarantees ≥98% purity by both perchloric acid titration and thin-layer chromatography, with water content (Karl Fischer) ≤11.0% . These defined quality specifications ensure batch-to-batch reproducibility for both clinical diagnostic use and preclinical research—a level of quality standardization not universally applied across all hippurate analog suppliers.

Analytical Quality Control Pharmacopeial Standards Research-Grade Purity

Procurement-Driven Application Scenarios for Sodium 2-[(4-Aminobenzoyl)amino]acetate Based on Quantitative Evidence


Reference-Standard ERPF Measurement in Clinical Nephrology

When a clinical study or diagnostic procedure requires the definitive measurement of effective renal plasma flow, PAH sodium is the only agent with a validated 90% renal extraction efficiency and a well-characterized clearance relationship (CPAH = 1.11 × COJH) against which all surrogate tracers have been calibrated [1][2]. Its USP monograph ensures injectable-grade quality with defined endotoxin limits [3].

Calibration and Validation of Novel Renal Imaging Agents

PAH sodium serves as the non-radioactive reference standard for calibrating new tubular secretion radiopharmaceuticals (e.g., 99mTc-PAH, 99mTc-MAG3). The 90% extraction benchmark and the quantitative CPAH/COJH ratio provide the essential comparator data for validating whether a novel tracer can serve as an ERPF surrogate [1][2].

In Vivo Tubular Secretion Capacity (TmPAH) Studies

The unique combination of low, linear protein binding (<15%) and non-saturating tubular secretion at diagnostic concentrations enables PAH sodium to be used for measuring the tubular transport maximum (TmPAH) at elevated plasma levels (40–60 mg/100 mL). Structurally analogous compounds with nonlinear protein binding or saturable secretion cannot reliably perform this functional assessment [1].

In Vitro OAT1/OAT3 Transporter Pharmacology Assays

As a well-characterized dual substrate of OAT1 and OAT3 with a defined Km (65 µM for rat OAT3), PAH sodium is the preferred probe substrate for in vitro transporter inhibition and drug–drug interaction studies. Its uptake kinetics are inhibited by prototypical OAT substrates including cephaloridine, cimetidine, methotrexate, and urate, providing a validated assay system for screening new chemical entities [2].

Quote Request

Request a Quote for sodium;2-[(4-aminobenzoyl)amino]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.